3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline
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Overview
Description
3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H10ClFN2O2 and a molecular weight of 280.68 g/mol . This compound is characterized by the presence of chloro, fluoro, and nitrophenyl groups attached to an aniline backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline typically involves multiple steps, including nitration, halogenation, and amination reactions. One common method involves the nitration of a suitable aromatic precursor, followed by halogenation to introduce the chloro and fluoro groups. The final step involves the formation of the aniline derivative through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and halogenation processes, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce various substituted aromatic compounds .
Scientific Research Applications
3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
4-fluoro-N-[(3-nitrophenyl)methyl]aniline: Lacks the chloro group, affecting its reactivity and applications.
3-chloro-N-[(3-nitrophenyl)methyl]aniline: Lacks the fluoro group, leading to variations in its chemical behavior.
Uniqueness
3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline is unique due to the presence of both chloro and fluoro groups, which enhance its reactivity and binding affinity in various chemical and biological contexts. This combination of functional groups makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(3-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-12-7-10(4-5-13(12)15)16-8-9-2-1-3-11(6-9)17(18)19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHXPBWHSMZXMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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